16beta-Hydroxynorgestrel

Vue d'ensemble

Description

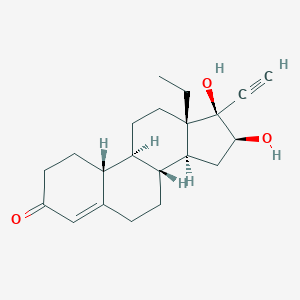

16beta-Hydroxynorgestrel is a synthetic steroidal compound with the molecular formula C21H28O3 It is a derivative of norgestrel, a progestin used in various hormonal contraceptives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 16beta-Hydroxynorgestrel typically involves the hydroxylation of norgestrel. One common method includes the use of microbial biotransformation, where specific microorganisms are employed to introduce the hydroxyl group at the 16beta position. This process is carried out under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In industrial settings, the production of this compound may involve chemical synthesis routes that include the use of catalysts and specific reaction conditions to optimize yield and purity. The process often involves multiple steps, including protection and deprotection of functional groups, to achieve the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 16beta-Hydroxynorgestrel undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 16beta position can be oxidized to form ketones or other oxidized derivatives.

Reduction: The compound can be reduced to form different stereoisomers or to modify the functional groups.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce different stereoisomers of the compound.

Applications De Recherche Scientifique

Hormonal Contraception

16beta-Hydroxynorgestrel is primarily studied for its role in hormonal contraception. It functions by binding to progesterone and estrogen receptors in the female reproductive system, leading to the following effects:

- Inhibition of Ovulation : By mimicking natural progesterone, it prevents ovulation.

- Thickening of Cervical Mucus : This action impedes sperm passage.

- Endometrial Changes : Alters the uterine lining to prevent implantation of a fertilized egg.

Case Study: Comparative Studies on Contraceptive Efficacy

In clinical trials comparing this compound with other progestins, findings suggested comparable efficacy in preventing pregnancy with potentially fewer side effects related to metabolism and hormonal balance .

Endocrine Disruptor Research

Research indicates that this compound may serve as a model compound for studying endocrine disruptors. Its interactions with hormone receptors can provide insights into how synthetic hormones affect human health and development.

Case Study: Metabolism Studies

A study examining urinary metabolites revealed that approximately 30% of urinary activity in women taking norgestrel was attributed to this compound. This highlights its significant metabolic role and potential implications for understanding hormonal exposure during pregnancy and lactation .

Cancer Research

Recent investigations have explored the antiproliferative properties of compounds related to this compound. Its structural similarities to other steroidal compounds make it a candidate for studying cancer cell growth inhibition.

Case Study: Antiproliferative Activity

In vitro studies showed that derivatives of this compound exhibited significant growth inhibition in gynecological cancer cell lines. These findings suggest potential applications in developing new cancer therapies targeting hormone-dependent tumors .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for assessing its safety and efficacy in clinical applications. Studies indicate that the compound has a favorable pharmacokinetic profile, with a half-life conducive to effective dosing schedules.

Mécanisme D'action

16beta-Hydroxynorgestrel exerts its effects by binding to progesterone and estrogen receptors within the female reproductive tract, mammary gland, hypothalamus, and pituitary . This binding leads to the modulation of gene expression and regulation of hormonal activity. The compound’s mechanism of action involves both genomic and non-genomic pathways, influencing various physiological processes.

Comparaison Avec Des Composés Similaires

Norgestrel: The parent compound of 16beta-Hydroxynorgestrel, used in hormonal contraceptives.

Levonorgestrel: A stereoisomer of norgestrel, widely used in emergency contraception.

16beta-Hydroxyestradiol: Another hydroxylated steroid with similar structural features.

Uniqueness: this compound is unique due to its specific hydroxylation at the 16beta position, which imparts distinct biological and chemical properties. This modification enhances its binding affinity to hormone receptors and influences its metabolic stability and activity.

Activité Biologique

16beta-Hydroxynorgestrel (16β-HNG) is a synthetic progestin, a derivative of norgestrel, that exhibits significant biological activity relevant to reproductive health. This article explores the pharmacokinetics, metabolic pathways, and biological effects of 16β-HNG, supported by case studies and research findings.

Chemical Structure and Metabolism

16β-HNG is characterized by its hydroxyl group at the 16th carbon position, which alters its pharmacological profile compared to its parent compound, norgestrel. It undergoes extensive metabolism primarily in the liver, where it is converted into various metabolites, including 3α,5β-tetrahydronorgestrel and 2α-hydroxynorgestrel. These metabolites play crucial roles in its biological activity.

Table 1: Key Metabolites of this compound

| Metabolite | Description |

|---|---|

| Norgestrel | Parent compound; progestational activity |

| 16β-Hydroxynorgestrel | Active metabolite; enhances progestational effects |

| 3α,5β-Tetrahydronorgestrel | Major phase I metabolite; contributes to activity |

| 2α-Hydroxynorgestrel | Minor metabolite; less active |

Pharmacokinetics

The pharmacokinetics of 16β-HNG indicate a half-life of approximately 4.3 days after administration. Following oral administration, serum concentrations peak within a few hours and decline gradually. Notably, the concentration of the 15β-hydroxy metabolite often exceeds that of the parent compound shortly after dosing .

Biological Activity

16β-HNG exhibits several biological activities that are critical for its use in contraceptive formulations:

- Progestational Effects : It mimics natural progesterone, inhibiting ovulation and altering endometrial receptivity.

- Anti-androgenic Properties : Some studies suggest that 16β-HNG may exhibit anti-androgenic effects, which can be beneficial in treating conditions like polycystic ovary syndrome (PCOS) and acne .

- Impact on Hormonal Regulation : Research indicates that 16β-HNG alters levels of sex hormone-binding globulin (SHBG) and cortisol-binding globulin, which can influence the bioavailability of other hormones .

Case Studies

A notable study investigated the effects of contraceptive formulations containing 16β-HNG on women’s hormonal profiles. The study revealed that after multiple treatment cycles with a combination of ethinyloestradiol and gestodene (which is metabolized to 16β-HNG), there was a significant increase in SHBG levels and a corresponding decrease in free testosterone levels. This hormonal modulation is essential for managing conditions influenced by androgen levels .

Research Findings

Recent research has highlighted the importance of understanding the metabolic pathways of 16β-HNG. For instance, studies have shown that:

- The bioavailability of 16β-HNG varies significantly with different dosing regimens.

- Long-term exposure to formulations containing this compound can lead to cumulative hormonal changes that may affect menstrual cycle regularity and overall reproductive health .

Table 2: Summary of Key Research Findings

| Study | Findings |

|---|---|

| Huber et al. (1988) | Established pharmacokinetic profile; noted half-life variations |

| Archer et al. (1994) | Documented hormonal changes in response to multiple treatment cycles |

| Tauber et al. (1989) | Observed dose-dependent bioavailability and metabolic conversion |

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S,16S,17R)-13-ethyl-17-ethynyl-16,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-3-20-10-9-16-15-8-6-14(22)11-13(15)5-7-17(16)18(20)12-19(23)21(20,24)4-2/h2,11,15-19,23-24H,3,5-10,12H2,1H3/t15-,16+,17+,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLFYDXNDVOJDT-SVMVYQPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CC(C2(C#C)O)O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@]2(C#C)O)O)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40915-03-5 | |

| Record name | 16beta-Hydroxynorgestrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040915035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-HYDROXYLEVONORGESTREL, (16.BETA)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/654SZS13FH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.